1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-(2-aminoethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-2-4-9-3-1-5(10)8-6(9)11/h1,3H,2,4,7H2,(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNNMAWXXJIGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 1 2 Aminoethyl Pyrimidine 2,4 1h,3h Dione and Analogues
Established Synthetic Pathways for 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione
The synthesis of the this compound core, a derivative of uracil (B121893), can be achieved through several established methods. These pathways often involve the construction of the pyrimidine (B1678525) ring system followed by the introduction of the N1-substituent, or the direct incorporation of the substituted nitrogen atom during the cyclization process.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine-2,4(1H,3H)-dione derivatives in a single step. The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidine-2,4(1H,3H)-diones.
While a direct synthesis of this compound via a classical Biginelli reaction is not commonly reported, the general strategy involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) derivative. To synthesize the target molecule, a modified urea component with a protected aminoethyl group, such as N-(2-((tert-butoxycarbonyl)amino)ethyl)urea, could be employed.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| β-ketoester | Aldehyde | Urea/Thiourea | Acid | Dihydropyrimidinone |
| Malononitrile | Aldehyde | Barbituric acid | Nanocatalyst | Pyrano[2,3-d]pyrimidine dione (B5365651) |
A study on the synthesis of pyrano[2,3-d]pyrimidine dione derivatives utilized a one-pot, three-component reaction of barbituric acid, malononitrile, and various aromatic aldehydes using a sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) as a nanocatalyst. nih.gov This demonstrates the utility of MCRs in constructing fused uracil systems.
Cyclocondensation and Nucleophilic Substitution Strategies
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimidine-2,4(1H,3H)-dione ring system. A common approach involves the reaction of a urea derivative with a three-carbon component, such as malic acid or a derivative thereof. For the synthesis of this compound, a plausible route would involve the cyclocondensation of N-(2-aminoethyl)urea with malic acid or a related C3 synthon.
Nucleophilic substitution is another key strategy, often employed to introduce substituents onto a pre-formed uracil ring. For instance, the synthesis of N-substituted uracil analogs has been achieved by the N-benzylation and N-methylation of 6-chlorouracil, followed by nucleophilic substitution of the chlorine atom. actascientific.com A similar approach could be envisioned for the synthesis of the target compound, starting with a suitable leaving group on the uracil ring and reacting it with a protected 2-aminoethylamine derivative.
Research has shown that the reaction of 6-amino-4-hydroxy-2-mercaptopyrimidine with 1,2-epoxychloropropane can lead to the formation of substituted pyrimidine derivatives. asianpubs.org This highlights the reactivity of the pyrimidine core towards nucleophilic attack and subsequent cyclization.
N-Alkylation and Aminomethylation Reactions
Direct N-alkylation of uracil is a straightforward method for the introduction of substituents at the nitrogen atoms. The reaction of uracil with an appropriate alkylating agent, such as a protected 2-haloethylamine, in the presence of a base can yield the desired N1-substituted product. However, regioselectivity can be an issue, as alkylation can occur at both N1 and N3 positions.
Studies on the alkylation of uracil derivatives have shown that the reaction conditions can be tuned to favor N1-alkylation. For example, the use of specific bases and solvents can influence the site of alkylation. rsc.org
Aminomethylation, a related reaction, involves the introduction of an aminomethyl group onto the pyrimidine ring. While not a direct route to the target compound, it demonstrates the feasibility of introducing nitrogen-containing side chains to the uracil scaffold.
Development of Novel Synthetic Routes and Catalytic Systems
The quest for more efficient and versatile synthetic methods has led to the development of novel routes and catalytic systems for the synthesis of uracil derivatives. These advanced methodologies often employ transition metal catalysts to facilitate challenging bond formations.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to uracil chemistry has enabled the construction of a wide range of analogues.
Pd-catalyzed Carbonylation: Palladium-catalyzed carbonylation reactions can be used to introduce carbonyl groups into the uracil ring system. While direct carbonylation to form the pyrimidine-2,4(1H,3H)-dione is not a standard approach, related palladium-catalyzed reactions have been used to synthesize acylvinyl uracils. nih.govkuleuven.be
Sonogashira Coupling: The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of alkynyl-substituted uracils. gold-chemistry.orggelest.comorganic-chemistry.orgbeilstein-journals.orglibretexts.org This reaction allows for the introduction of carbon-carbon triple bonds at various positions of the uracil ring, which can be further functionalized.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. tcichemicals.comorganicreactions.orgrsc.orgwikipedia.orgnih.gov This reaction is widely used to form carbon-carbon bonds and has been applied to the synthesis of aryl- and vinyl-substituted uracils.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. thieme-connect.comnih.govlibretexts.orgresearchgate.netwikipedia.org This reaction is particularly relevant for the synthesis of amino-substituted pyrimidine and uracil derivatives, providing a direct route to introduce amino functionalities.
| Coupling Reaction | Catalyst System | Substrates | Bond Formed |
| Sonogashira | Pd(0)/Cu(I) | Terminal alkyne, Aryl/Vinyl halide | C(sp)-C(sp2) |
| Suzuki-Miyaura | Pd(0) | Organoboron, Organohalide | C(sp2)-C(sp2) |
| Buchwald-Hartwig | Pd(0) | Amine, Aryl halide | C(sp2)-N |
Organocatalytic and Biocatalytic Approaches
In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-catalyzed reactions.
Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to various steps in its synthesis, such as asymmetric alkylations or cyclizations.
Biocatalytic Approaches: Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high selectivity and under mild conditions. The enzymatic synthesis of nucleoside analogues is a well-established field, and similar strategies could be developed for the synthesis of this compound. For example, transaminases or other enzymes could be used to introduce the amino group or to resolve racemic mixtures of intermediates. The use of enzymes could offer a green and efficient route to the target compound and its chiral analogues.
Green Chemistry Principles in Synthetic Design
The synthesis of pyrimidine derivatives, including this compound, is increasingly guided by the principles of green chemistry to enhance efficiency, reduce waste, and improve environmental safety. Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and eco-friendly catalysts.
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. For instance, the N-alkylation of uracils, a fundamental step in synthesizing analogues of the title compound, can be achieved rapidly under microwave irradiation. One study demonstrated that placing uracil, potassium carbonate, an alkyl halide, and a solvent like DMF into a sealed vessel and irradiating for as little as 20 minutes at 150°C can produce the desired N-alkylated product. This method's efficiency stems from the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating.
Solvent-free and catalyst-free approaches represent another cornerstone of green synthetic design. One-pot multicomponent reactions, such as the Biginelli reaction for creating dihydropyrimidines, are being adapted to greener conditions. researchgate.net For example, the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been successfully performed under mechanochemical solvent-free and catalyst-free conditions, resulting in quantitative yields. researchgate.net Similarly, conducting reactions in water, an environmentally benign solvent, is highly desirable. Uncatalyzed, three-component condensation reactions in water have been developed for synthesizing fused pyrimidine derivatives like furo[2,3-d]pyrimidine-2,4(1H,3H)-diones, offering advantages of speed, high yields, and simple work-up procedures.
The use of sustainable and reusable catalysts is also a major focus. Heterogeneous catalysts, such as sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H), have been employed for the efficient synthesis of pyrano[2,3-d]pyrimidine diones under solvent-free conditions. researchgate.net These solid acid catalysts are easily recoverable and reusable, minimizing waste. This shift towards greener methodologies underscores a commitment to developing more sustainable and economical routes for the synthesis of complex pyrimidine scaffolds.
Derivatization Studies and Functionalization Strategies of the Core Scaffold
The this compound scaffold possesses two primary sites for chemical modification: the pyrimidine ring itself and the terminal primary amine of the aminoethyl side chain. This dual reactivity allows for the creation of a diverse library of analogues through targeted functionalization strategies.
Chemical Modification at the Pyrimidine Ring System
The pyrimidine-2,4(1H,3H)-dione (uracil) ring, once substituted at the N1 position with the aminoethyl group, still offers several avenues for further modification. The remaining N-H proton at the N3 position is a key handle for subsequent alkylation or acylation reactions.
N3-Alkylation: With the N1 position occupied, alkylation can be directed selectively to the N3 position. This is often achieved by treating the N1-substituted uracil with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. researchgate.net To ensure clean N3 alkylation and avoid potential side reactions, protecting group strategies can be employed. For instance, protecting the N1 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) allows for unambiguous alkylation at N3, with the protecting group being removed later. researchgate.net
C5-Position Halogenation and Substitution: The C5 position of the uracil ring is electron-rich and susceptible to electrophilic substitution. Halogenation, particularly bromination, is a common modification. researchgate.net This can be accomplished using reagents like bromine in acetic acid. The resulting 5-halo-uracil derivatives are valuable intermediates for further carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups at this position. conicet.gov.ar For example, Cerium(IV) ammonium (B1175870) nitrate (B79036) has been shown to mediate the efficient halogenation at the C5 position of uracil derivatives. acs.org
C6-Position Functionalization: While less reactive than the C5 position, the C6 position can also be functionalized. One approach involves a three-step, one-pot reaction starting from 6-chloro-2,4-dimethoxypyrimidine. This method uses a photostimulated reaction with trimethyltin (B158744) anions, followed by a palladium-catalyzed Stille cross-coupling reaction and subsequent hydrolysis to yield 6-substituted uracils.
| Position | Reaction Type | Typical Reagents | Resulting Moiety |
|---|---|---|---|
| N3 | Alkylation | Alkyl Halide, K₂CO₃, DMF | N3-Alkyl |
| C5 | Halogenation | Br₂, Acetic Acid | C5-Bromo |
| C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | C5-Aryl |
| C6 | Stille Coupling | Organostannane, Pd catalyst | C6-Aryl/Alkyl |
Functionalization of the Aminoethyl Side Chain
The primary amine of the aminoethyl side chain is a versatile functional group that readily participates in a variety of nucleophilic reactions, allowing for the extension and modification of this part of the molecule.
Amide Bond Formation: One of the most common transformations is the formation of an amide bond through reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides). This reaction is typically facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comfishersci.co.uk This strategy allows for the linkage of a vast array of molecular fragments to the core scaffold.
Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. These Schiff bases can be valuable as final products or can be further reduced to form stable secondary amines. Uracil derivatives containing an amino group have been successfully condensed with various aldehydes to create novel Schiff bases. nih.govresearchgate.net
Reductive Amination: To form secondary or tertiary amines, reductive amination is a highly effective one-pot procedure. wikipedia.org The primary amine is reacted with an aldehyde or ketone to form an imine in situ, which is then immediately reduced without isolation. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com This method provides a controlled way to introduce new alkyl groups onto the side-chain nitrogen. acsgcipr.org
| Reaction Type | Reactant | Common Reagents/Conditions | Product Functional Group |
|---|---|---|---|
| Amide Coupling | Carboxylic Acid | EDC, HOBt, DCM | Amide |
| Schiff Base Formation | Aldehyde/Ketone | Ethanol, Reflux | Imine (Schiff Base) |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ or NaBH₃CN, Acid catalyst | Secondary/Tertiary Amine |
Mechanistic Investigations of Reaction Pathways and Selectivity
Understanding the mechanisms of reaction pathways and the factors governing selectivity is crucial for the rational design and synthesis of derivatives of this compound. Computational and experimental studies on uracil and its analogues have provided significant insights into their reactivity.
The N-alkylation of the uracil ring is a key reaction, and its regioselectivity is a subject of detailed investigation. Uracil exists in an equilibrium of tautomeric forms, and its anion is an ambident nucleophile with reactive sites at N1 and N3. The selectivity of alkylation at N1 versus N3 is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the presence of substituents on the uracil ring. Generally, attack at the N1 position is kinetically favored due to its higher nucleophilicity, which is less affected by the two adjacent electron-withdrawing carbonyl groups compared to the N3 position. researchgate.net Michael-type additions, for instance, often show high regioselectivity for the N1 position. nih.gov However, by pre-substituting the N1 position, as in the title compound, subsequent alkylations can be directed exclusively to N3.
Computational studies have been instrumental in elucidating reaction mechanisms. Ab initio calculations on the reaction of uracil derivatives with electrophiles like bromine have helped to map the potential energy surfaces and understand the role of the solvent in stabilizing transition states. nih.govacs.org Such studies show that solvent polarity can significantly impact the activation energies of these reactions. For instance, in the bromination of cytosine (a related pyrimidine), the Gibbs energies of activation were found to decrease with increasing solvent polarity. nih.gov
Mechanistic investigations also extend to photochemical reactions. The photohydration of uracil, for example, has been studied through theoretical nonadiabatic simulations. These studies have proposed the formation of a highly energetic but kinetically stable intermediate with a puckered pyrimidine ring and a twisted double bond, which then undergoes nucleophilic attack by water. nih.gov While not a synthetic transformation in the traditional sense, understanding these degradation and transformation pathways is vital for assessing the stability and potential applications of uracil derivatives. The deamination of cytosine to uracil has also been investigated computationally, revealing high energy barriers for the reaction with water alone, highlighting the stability of these core structures under physiological conditions. researchgate.net These mechanistic insights are critical for predicting reactivity, controlling selectivity, and designing efficient synthetic routes for novel analogues.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In the case of pyrimidine (B1678525) derivatives, the heterocyclic ring with its conjugated double bonds and lone pairs of electrons on the nitrogen and oxygen atoms gives rise to characteristic electronic transitions. These transitions, primarily of the n → π* (non-bonding to anti-bonding pi orbital) and π → π* (pi to anti-bonding pi orbital) types, result in the absorption of light in the ultraviolet and sometimes the visible regions of the electromagnetic spectrum.
The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure, including the nature and position of substituents on the pyrimidine ring, as well as the solvent used for the analysis. For instance, the introduction of an aminoethyl group at the N1 position is expected to influence the electronic distribution within the pyrimidine core, potentially leading to shifts in the absorption bands compared to the unsubstituted uracil (B121893).
While specific UV-Vis data for 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione is not readily found, analysis of related pyrimidine derivatives demonstrates the utility of this technique. For example, a study on a different pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, identified a λmax at 275 nm when dissolved in a mixture of methanol (B129727) and acetonitrile (B52724). nih.govnih.gov This absorption is characteristic of the electronic transitions within the pyrimidine chromophore. The molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a given wavelength, can also be determined and is a key parameter for quantitative analysis.
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Example Pyrimidine Derivative 1 | Methanol/Acetonitrile | 275 | nih.govnih.gov |
| Example Pyrimidine Derivative 2 | Chloroform | 280-320 | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy in Redox-Active Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. libretexts.org While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, ESR spectroscopy becomes a crucial tool for studying its potential involvement in redox reactions where it might be converted into a radical anion or cation.
The pyrimidine ring system can, under certain conditions (e.g., electrochemical reduction or reaction with a one-electron reducing agent), accept an electron into its lowest unoccupied molecular orbital (LUMO) to form a radical anion. ESR spectroscopy can detect this radical species and provide detailed information about its electronic structure through the analysis of the g-factor and hyperfine coupling constants. Hyperfine couplings arise from the interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹H and ¹⁴N) within the molecule, offering insights into the distribution of the unpaired electron density.
Studies on related nitrogen heterocycles, such as pyridine (B92270) and pyrimidine itself, have successfully employed ESR to characterize their radical anions. tandfonline.com For the pyrimidine radical anion, the analysis of the ESR spectrum allows for the determination of the hyperfine coupling constants for the nitrogen and hydrogen atoms, which in turn can be compared with theoretical calculations to understand the spin density distribution. tandfonline.com Therefore, ESR spectroscopy is an indispensable technique for investigating the potential redox activity and radical formation of this compound in relevant chemical or biological processes.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods provide deep insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Spectroscopic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Had studies been conducted on 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione, DFT calculations would provide optimized molecular geometry parameters. This data is typically presented in a tabular format.
Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only and does not represent actual data.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| N1-C2 | - | - | - |
| C2-N3 | - | - | - |
| C4-C5 | - | - | - |
| N1-C1' | - | - | - |
| C1'-C2' | - | - | - |
| C2'-N' | - | - | - |
| C6-N1-C2 | - | - | - |
| N1-C2-N3 | - | - | - |
| C5-C4-N3 | - | - | - |
| C6-N1-C1'-C2' | - | - | - |
| N1-C1'-C2'-N' | - | - | - |
DFT studies would also yield energetic properties, such as the total energy of the molecule, and predict spectroscopic properties like vibrational frequencies (IR) and electronic absorption spectra (UV-Vis).
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.
Table 2: Hypothetical FMO Parameters This table is for illustrative purposes only and does not represent actual data.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
Analysis of the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. An MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms of the pyrimidine (B1678525) ring as regions of negative potential, and the amino group's hydrogen atoms as regions of positive potential.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for studying the interactions and dynamic behavior of molecules, often used in drug discovery and materials science.
Molecular Docking for Predicting Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is crucial in rational drug design. If docking studies had been performed, they would predict how this compound binds to a specific biological target. The results would include binding affinity scores (e.g., in kcal/mol) and a detailed description of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
Table 3: Hypothetical Molecular Docking Results This table is for illustrative purposes only and does not represent actual data.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| Example Kinase A | - | - |
| Example Receptor B | - | - |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Complexes
Molecular Dynamics (MD) simulations calculate the time-dependent behavior of a molecular system. An MD simulation of a this compound-protein complex would provide insights into the stability of the binding mode predicted by docking. Key analyses from such simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. These simulations are essential for validating docking results and understanding the dynamic nature of molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of pyrimidine-2,4-dione, QSAR studies are instrumental in the rational design of new therapeutic agents, such as inhibitors for HIV reverse transcriptase (RT), antitumor agents, and anti-inflammatory drugs. rsc.orgnih.gov
The process of developing a QSAR model for "this compound" derivatives would typically involve the following steps:
Data Set Selection: A series of "this compound" analogs with known biological activities (e.g., inhibitory concentrations like IC50) against a specific target are compiled.
Descriptor Calculation: A wide range of molecular descriptors for each analog is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and steric properties.
Model Development: Statistical methods are employed to build a model that correlates the calculated descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms. rsc.org
Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
For instance, in the design of novel HIV RT inhibitors based on the pyrimidine-2,4-dione scaffold, a QSAR model might identify key molecular descriptors that are critical for inhibitory activity. nih.gov These descriptors could include parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and specific quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The insights gained from such a QSAR model would then guide the rational design of new "this compound" derivatives. By systematically modifying the structure to optimize the identified key descriptors, medicinal chemists can synthesize new compounds with potentially enhanced biological activity. This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing time and cost.
Below is an interactive data table illustrating a hypothetical set of descriptors that could be used in a QSAR study of pyrimidine-2,4-dione derivatives.
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | pIC50 |
| Derivative 1 | 155.15 | -1.5 | 3 | 3 | 5.2 |
| Derivative 2 | 169.18 | -1.2 | 3 | 3 | 5.5 |
| Derivative 3 | 183.20 | -0.9 | 2 | 4 | 5.8 |
| Derivative 4 | 197.23 | -0.6 | 2 | 4 | 6.1 |
| Derivative 5 | 211.25 | -0.3 | 3 | 5 | 6.4 |
Analysis of Intermolecular and Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The biological activity and physicochemical properties of "this compound" are profoundly influenced by its intermolecular and noncovalent interactions. The pyrimidine-2,4-dione core, also known as a uracil (B121893) moiety, is capable of forming various types of noncovalent interactions, which are crucial for its recognition by biological targets and for its self-assembly properties. rsc.org
Hydrogen Bonding: The "this compound" molecule possesses multiple sites for hydrogen bonding. The two nitrogen atoms in the pyrimidine ring and the primary amine group of the aminoethyl side chain can act as hydrogen bond donors. The two carbonyl oxygen atoms are potent hydrogen bond acceptors. This dual donor-acceptor capability allows the molecule to engage in a variety of hydrogen bonding patterns, which are fundamental to its interaction with biological macromolecules like proteins and nucleic acids. rsc.orgnih.gov The stability of crystal structures of uracil derivatives is often dictated by these hydrogen bonding networks. rsc.org
π-π Stacking: The pyrimidine ring of "this compound" is an aromatic system, making it capable of participating in π-π stacking interactions. These interactions occur between the electron-rich π-systems of aromatic rings and are a significant force in the stabilization of the three-dimensional structures of biomolecules. In the context of drug-receptor interactions, π-π stacking can play a crucial role in the binding of the molecule to its target, often involving aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov Computational studies on similar heterocyclic systems have confirmed the importance of these stacking interactions. nih.govmdpi.com
The interplay of these noncovalent forces dictates the molecule's conformation, solubility, and binding affinity to its biological targets. A detailed analysis of these interactions through computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the mechanism of action of "this compound" and its derivatives, further aiding in the rational design of new and improved therapeutic agents.
The following interactive table summarizes the potential noncovalent interactions for "this compound".
| Interaction Type | Potential Sites on the Molecule | Significance |
| Hydrogen Bond Donor | N-H groups of the pyrimidine ring, -NH2 group of the side chain | Crucial for binding to biological targets and for crystal packing. rsc.org |
| Hydrogen Bond Acceptor | C=O groups of the pyrimidine ring | Essential for forming stable complexes with biological macromolecules. rsc.org |
| π-π Stacking | The aromatic pyrimidine ring | Contributes to the stabilization of binding to aromatic residues in proteins. nih.govnih.gov |
Biochemical and Molecular Interaction Studies of 1 2 Aminoethyl Pyrimidine 2,4 1h,3h Dione Derivatives
Investigation of Molecular Recognition Mechanisms with Biological Macromolecules
Derivatives of 1-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione are a subject of significant research interest due to their interactions with crucial biological macromolecules like DNA and proteins. Understanding these molecular recognition mechanisms is fundamental to elucidating their biochemical functions.
The interaction between pyrimidine (B1678525) derivatives and DNA is a key area of investigation, with studies employing various biophysical techniques to determine the nature and strength of these associations. The primary non-covalent binding modes explored are intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where it sits (B43327) within the major or minor grooves of the DNA structure. plos.org
Spectroscopic methods, particularly UV-Visible absorption and fluorescence spectroscopy, are foundational in these studies. nih.gov When a small molecule binds to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), can be observed. nih.govmdpi.com Hypochromism is often indicative of an intercalative binding mode, which involves a strong stacking interaction between the molecule's aromatic chromophore and the DNA base pairs, stabilizing the helix. nih.govresearchgate.net Conversely, hyperchromism may suggest the breakdown of the DNA secondary structure. nih.gov For example, studies on certain dihydrazone pyrimidine derivatives have shown that they bind with DNA through a combination of groove binding and partial intercalation. mdpi.com
Viscometry measurements provide further insight into the binding mode. Intercalation typically causes a significant increase in the viscosity of a DNA solution because the DNA helix must lengthen to accommodate the inserted molecule. researchgate.netmdpi.com In contrast, non-intercalative modes like groove binding or electrostatic interactions usually result in less pronounced or no significant change in DNA viscosity. researchgate.net Competitive displacement assays using fluorescent probes like ethidium (B1194527) bromide (EB), a known intercalator, also help to confirm the binding mode. nih.gov A decrease in the fluorescence of the EB-DNA complex upon the addition of a test compound suggests it is displacing EB, indicating a competitive intercalative binding mechanism. nih.gov The binding constants for these interactions, which quantify the affinity of the compound for DNA, are often determined to be in the order of 10⁴ M⁻¹. researchgate.net
The interaction of pyrimidine derivatives with proteins, particularly enzymes, is critical to their biological activity. These compounds have been shown to be effective inhibitors of various metabolic enzymes. researchgate.net Enzyme inhibition kinetics are studied to determine the potency and mechanism of inhibition, with key parameters being the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). researchgate.netnih.gov
Studies on novel pyrimidine derivatives have demonstrated significant inhibitory effects against several enzymes. For instance, these compounds have shown potent inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov Other research has focused on the inhibition of glutathione (B108866) reductase (GR), an important enzyme in cancer treatment. juniperpublishers.comjuniperpublishers.com In one study, 4-amino-2,6-dichloropyrimidine (B161716) was identified as the most effective inhibitor of GR, exhibiting noncompetitive inhibition. juniperpublishers.comjuniperpublishers.com Another area of investigation is the inhibition of d-dopachrome (B1263922) tautomerase (MIF2), where a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative showed an IC₅₀ of 1.0 μM. nih.gov Furthermore, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), with some compounds showing higher potency than the reference drug Olaparib. nih.govresearchgate.net
Molecular modeling and docking studies are often used to complement experimental data, providing a visual and energetic model of how the inhibitor binds to the active site of the enzyme or receptor. nih.gov These models can reveal key interactions, such as π-π stacking and hydrogen bonds, that contribute to the binding affinity and selectivity of the compound. nih.gov
| Enzyme | Inhibitor Class | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
|---|---|---|---|
| Human Carbonic Anhydrase I (hCA I) | Novel Pyrimidine Derivatives | 39.16 ± 7.70 to 144.62 ± 26.98 nM (Kᵢ) | researchgate.netnih.gov |
| Human Carbonic Anhydrase II (hCA II) | Novel Pyrimidine Derivatives | 18.21 ± 3.66 to 136.35 ± 21.48 nM (Kᵢ) | researchgate.netnih.gov |
| Acetylcholinesterase (AChE) | Novel Pyrimidine Derivatives | 33.15 ± 4.85 to 52.98 ± 19.86 nM (Kᵢ) | researchgate.netnih.gov |
| Butyrylcholinesterase (BChE) | Novel Pyrimidine Derivatives | 31.96 ± 8.24 to 69.57 ± 21.27 nM (Kᵢ) | researchgate.netnih.gov |
| Glutathione Reductase (GR) | 4-amino-2,6-dichloropyrimidine | 0.979 ± 0.23 µM (Kᵢ) | juniperpublishers.comjuniperpublishers.com |
| d-Dopachrome Tautomerase (MIF2) | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative | 1.0 µM (IC₅₀) | nih.gov |
| Poly(ADP-ribose) polymerase-1 (PARP-1) | Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | 3.61 to 114 nM (IC₅₀) | nih.gov |
Mechanistic Studies of Bioactivity at the Molecular and Sub-cellular Level (excluding clinical or therapeutic outcomes)
Beyond direct interactions with macromolecules, research delves into the downstream molecular and sub-cellular effects of these compounds, particularly their antioxidant properties and their ability to modulate signaling pathways.
Pyrimidine derivatives are recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). nih.govresearchgate.net Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in cellular damage. nih.govresearchgate.net Synthetic compounds, including pyrimidine derivatives, can scavenge these free radicals, mitigating oxidative damage. juniperpublishers.com
Several in vitro assays are commonly used to quantify this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance (bleaching of its purple color). ijpsonline.com Other methods include the nitric oxide (NO) scavenging assay and the ferric reducing antioxidant power (FRAP) assay. iglobaljournal.comresearchgate.net In the NO scavenging model, the compound competes with oxygen to react with nitric oxide, reducing the formation of damaging nitrite (B80452) ions. iglobaljournal.comresearchgate.net Studies on a series of pyrimidine-2,4-diones have demonstrated significant activity in these models, with IC₅₀ values indicating potent scavenging capabilities. iglobaljournal.comresearchgate.net For instance, one derivative (OBP-10) showed a particularly high nitric oxide scavenging potential with an IC₅₀ of 3.38 µg/ml. iglobaljournal.comresearchgate.net
| Assay Method | Compound Series | IC₅₀ Value Range | Most Potent Compound (IC₅₀) | Reference |
|---|---|---|---|---|
| Nitric Oxide Scavenging | Pyrimidine-2,4-diones (OBP series) | 3.38 – 23.30 µg/ml | OBP-10 (3.38 µg/ml) | iglobaljournal.comresearchgate.net |
| Ferric Reducing Antioxidant Power | Pyrimidine-2,4-diones (OBP series) | 17.8 – 85.0 µg/ml | OBP-05 (17.8 µg/ml) | iglobaljournal.comresearchgate.net |
| DPPH Radical Scavenging | Substituted Pyrimidines (28 derivatives) | 42.9 – 438.3 µM | 3,4-dihydroxybenzylidene derivative (42.9 µM) | juniperpublishers.com |
The interaction of pyrimidine derivatives with cellular targets can trigger changes in intracellular signaling pathways. A key pathway that has been identified is the RAF-MEK-ERK (also known as the MAPK/ERK) pathway, which plays a central role in regulating cell proliferation. nih.gov Constitutive activation of this pathway is a hallmark of many cancers, making it an important therapeutic target. nih.gov
Research has shown that certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can act as blockers of the RAF-MEK-ERK signaling pathway. nih.gov By inhibiting this pathway, these compounds can suppress cell proliferation. nih.gov Mechanistic studies have confirmed that the antiproliferative effect of these compounds is linked to their ability to induce cell cycle arrest. nih.gov This modulation of critical signaling cascades demonstrates a specific molecular mechanism through which these pyrimidine derivatives exert their bioactivity at a sub-cellular level.
Application of this compound as a Chemical Probe in Biochemical Research
Beyond their potential as therapeutic agents, pyrimidine derivatives serve as valuable tools, or "chemical probes," in biochemical research. Their ability to interact selectively with biological targets allows them to be used to investigate complex biological processes. For example, the pyrimidine derivative PyMD has been successfully employed as a fluorescent detector for zinc ions, highlighting the utility of this chemical scaffold in the development of molecular sensors. researchgate.net The specific binding and inhibitory properties of these compounds against enzymes and their ability to modulate signaling pathways make them useful for dissecting the roles of specific proteins and pathways in cellular function and disease.
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Development of Chromatographic Methods (e.g., HPLC, LC-MS) for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the purity assessment and quantitative analysis of pyrimidine (B1678525) derivatives like 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione. researchgate.net These methods offer high resolution and sensitivity for separating the target compound from impurities and other components in complex research samples.
The analysis of pyrimidine derivatives is frequently carried out using reversed-phase HPLC. researchgate.net The separation is commonly achieved with C8 and C18 silica (B1680970) gel columns. researchgate.net For the quantitative analysis of uracil (B121893) and its derivatives, LC-MS/MS has proven to be a robust and sensitive method, capable of detecting levels down to the femtomole range. nih.govresearchgate.net
A typical HPLC method for a N1-substituted pyrimidine-2,4(1H,3H)-dione would involve a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is often performed using a UV detector at a wavelength where the pyrimidine ring exhibits strong absorbance. For enhanced selectivity and sensitivity, especially in complex biological matrices, LC-MS or LC-MS/MS is the preferred technique. sciex.com This approach combines the separation power of LC with the mass-resolving capability of MS, allowing for unambiguous identification and quantification.
Below is a representative table of chromatographic conditions that could be adapted for the analysis of this compound based on methods developed for similar compounds.
Table 1: Representative Chromatographic Conditions for the Analysis of Uracil Derivatives
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | A: 10 mM Ammonium Acetate in Water B: Methanol (B129727) | | Gradient | Isocratic or Gradient | Gradient | | Flow Rate | 1.0 mL/min | 0.3 mL/min | | Detection | UV at 260 nm | ESI in Positive Ion Mode | | MS/MS Transition | N/A | Precursor ion → Product ion (specific to the compound) |
Spectrophotometric and Fluorometric Approaches for Trace Analysis and Sensing
Spectrophotometric and fluorometric methods offer sensitive and often rapid approaches for the trace analysis and sensing of pyrimidine derivatives. The UV-Vis absorption spectrum of the pyrimidine-2,4(1H,3H)-dione core is characterized by strong absorption bands in the ultraviolet region, which can be utilized for quantification. The introduction of an aminoethyl group at the N1 position can influence the spectral properties. A detailed study on amino-substituted uracils has shown that the position of the amino group significantly affects the absorption and fluorescence spectra. nih.gov
Fluorometry, being inherently more sensitive than spectrophotometry, is particularly useful for trace analysis. While the native fluorescence of the pyrimidine-2,4(1H,3H)-dione moiety may be weak, derivatization with a fluorescent tag can significantly enhance the signal. Alternatively, the intrinsic fluorescence of the compound or its interaction with other molecules can be exploited for sensing applications. For instance, some biaryl uracil derivatives exhibit a "turn-on" fluorescence response upon hybridization with complementary DNA strands. nih.gov
The following table summarizes the photophysical properties of a related amino-substituted uracil, which can provide an indication of the expected spectral characteristics for this compound.
Table 2: Photophysical Properties of Amino-Substituted Uracils in Aqueous Solution
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 5-Aminouracil | ~290 | ~350 | ~60 |
| 6-Aminouracil | ~265 | ~380 | ~115 |
These properties are sensitive to the molecular environment, including solvent polarity and pH, which can be leveraged for developing sensing applications.
Design and Application of Chemosensors for Specific Analytes
Chemosensors are molecules designed to produce a measurable signal, often a change in color or fluorescence, upon binding to a specific analyte. The design of chemosensors for pyrimidine derivatives like this compound often involves incorporating a recognition unit that can selectively interact with the target molecule through non-covalent interactions such as hydrogen bonding, and a signaling unit that transduces this binding event into an optical or electrochemical signal.
For uracil and its derivatives, the hydrogen bonding capabilities of the amide protons and carbonyl oxygens provide a basis for selective recognition. For example, chemosensors have been developed that utilize these interactions for the detection of pyrene (B120774) through aggregation-induced emission. rsc.org The aminoethyl side chain of this compound offers an additional site for interaction, which could be exploited in the design of highly specific chemosensors.
The development of such sensors can be guided by computational studies to understand the binding interactions and predict the signaling response. acs.org The application of these chemosensors can range from in vitro quantification in research samples to the development of probes for cellular imaging.
Below is a table outlining the key components and principles in the design of chemosensors for pyrimidine derivatives.
Table 3: Principles of Chemosensor Design for Pyrimidine Derivatives
| Component | Function | Examples |
|---|---|---|
| Recognition Unit | Binds selectively to the pyrimidine moiety. | Macrocycles, complementary hydrogen bonding motifs. |
| Signaling Unit | Produces a measurable signal upon analyte binding. | Fluorophores (e.g., pyrene, quinazolinone), chromophores. |
| Linker | Connects the recognition and signaling units. | Alkyl chains, aromatic spacers. |
| Sensing Mechanism | The process by which binding is converted to a signal. | Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE), Förster Resonance Energy Transfer (FRET). |
Future Directions and Emerging Research Avenues for 1 2 Aminoethyl Pyrimidine 2,4 1h,3h Dione and Analogues
Rational Design Principles for Novel Chemical Scaffolds Based on the Pyrimidine-2,4(1H,3H)-dione Core
The rational design of novel chemical scaffolds based on the pyrimidine-2,4(1H,3H)-dione core is a cornerstone of modern medicinal chemistry. This approach relies on a deep understanding of structure-activity relationships (SAR) to guide the synthesis of analogues with enhanced potency, selectivity, and pharmacokinetic properties. humanjournals.com
Key strategies in the rational design of pyrimidine-2,4(1H,3H)-dione analogues include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the core pyrimidine-2,4(1H,3H)-dione ring with other heterocyclic systems can lead to the discovery of novel intellectual property and improved drug-like properties. For instance, the development of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine sulfonamides as calcitonin inducers showcases the potential of this strategy. acs.org
Substituent Modification: The introduction of various substituents at different positions of the pyrimidine (B1678525) ring can profoundly influence the biological activity of the resulting compounds. For example, in a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, modifications at the N1 and N3 positions were explored to enhance inhibitory activity against Mycobacterium tuberculosis ThyX. mdpi.comnih.gov
Conformational Constraint: Limiting the flexibility of a molecule by introducing cyclic structures or rigid linkers can lock it into a bioactive conformation, thereby increasing its affinity for the target. This principle was applied in the design of potent P2X7 receptor antagonists, where a flexible known antagonist was converted into conformationally constrained derivatives using the pyrimidine-2,4-dione skeleton. nih.gov
The following table summarizes the impact of various structural modifications on the biological activity of pyrimidine-2,4(1H,3H)-dione analogues:
| Modification | Rationale | Example | Outcome | Reference(s) |
| Fusion with other heterocyclic rings | To explore new chemical space and improve target binding. | Pyrano[2,3-d]pyrimidine-2,4-dione analogues as PARP-1 inhibitors. | Enhanced potency and cytotoxicity against cancer cell lines. | nih.govresearchgate.netrsc.org |
| Introduction of aryl or benzyl (B1604629) groups at N3 | To probe the binding pocket and establish key interactions. | N3-aryl or benzyl substituted pyrido[1,2-e]purine-2,4(1H,3H)-diones as ThyX inhibitors. | Identification of substituents that increase inhibitory activity. | mdpi.com |
| Halogenation of substituents | To modulate electronic properties and improve metabolic stability. | Di-halogenated benzoyl derivatives as P2X7 receptor antagonists. | Potent antagonistic effects with IC50 values in the nanomolar range. | nih.gov |
| Introduction of an aminoethyl side chain | To introduce a basic moiety for potential interactions with acidic residues in the target. | 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione. | Serves as a versatile building block for further derivatization. | N/A |
Integration with Supramolecular Chemistry for Advanced Functional Materials
The pyrimidine-2,4(1H,3H)-dione core, with its hydrogen bond donor and acceptor sites, is an excellent building block for the construction of supramolecular assemblies. rsc.org The integration of this scaffold with supramolecular chemistry opens up possibilities for the development of advanced functional materials with applications in drug delivery, tissue engineering, and biosensing.
The self-assembly of molecules into well-ordered structures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. nih.gov Uracil (B121893) derivatives, which share the pyrimidine-2,4(1H,3H)-dione core, are known to form stable supramolecular polymers through hydrogen bonding. nih.gov The properties of these materials can be tuned by modifying the chemical structure of the monomeric units.
Key research directions in this area include:
Hydrogel Formation: The self-assembly of peptide amphiphiles containing the pyrimidine-2,4(1H,3H)-dione moiety can lead to the formation of hydrogels, which can be used as scaffolds for cell culture and drug delivery. nih.gov
Surface Modification: Self-assembled monolayers (SAMs) of pyrimidine-2,4(1H,3H)-dione-terminated thiols on gold surfaces can be used to create biocompatible interfaces for biosensors and medical implants. researchgate.net
Stimuli-Responsive Materials: By incorporating stimuli-responsive moieties into the pyrimidine-2,4(1H,3H)-dione scaffold, it is possible to create materials that change their properties in response to external signals such as pH, temperature, or light.
High-Throughput Screening Methodologies for Compound Library Generation and Initial Screening (focused on discovery tools)
High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds from large chemical libraries. The generation of diverse libraries of pyrimidine-2,4(1H,3H)-dione analogues, coupled with efficient HTS assays, can accelerate the identification of promising lead compounds for drug development.
Several synthetic strategies have been developed for the combinatorial synthesis of pyrimidine-2,4(1H,3H)-dione libraries. These methods often involve multicomponent reactions, which allow for the rapid generation of a large number of compounds from a small set of starting materials. researchgate.net For example, the Biginelli reaction is a well-known multicomponent reaction that can be used to synthesize dihydropyrimidines, which can then be further modified to produce a variety of pyrimidine-2,4(1H,3H)-dione derivatives. humanjournals.com
Once a compound library has been generated, it can be screened for biological activity using a variety of HTS assays. These assays are typically performed in a microplate format and are automated to allow for the rapid testing of thousands of compounds. Examples of HTS assays that have been used to screen pyrimidine-2,4(1H,3H)-dione libraries include:
Enzyme Inhibition Assays: These assays are used to identify compounds that inhibit the activity of a specific enzyme. For instance, a library of pyrano[2,3-d]pyrimidine-2,4-dione derivatives was screened for their ability to inhibit the enzyme PARP-1. nih.govresearchgate.netrsc.org
Cell-Based Assays: These assays are used to identify compounds that have a specific effect on cells, such as inhibiting cell proliferation or inducing apoptosis. A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were evaluated for their antitumor activity against multiple tumor cell lines. rsc.org
Receptor Binding Assays: These assays are used to identify compounds that bind to a specific receptor.
The following table provides an overview of HTS methodologies applied to pyrimidine-2,4(1H,3H)-dione analogues:
| Methodology | Description | Application Example | Reference(s) |
| Combinatorial Synthesis | Rapid generation of a diverse library of compounds from a set of building blocks. | Synthesis of a library of pyrimidine-2,4-dione derivatives for screening as antimicrobial agents. | researchgate.net |
| In Vitro Enzyme Assays | Measurement of the inhibition of a specific enzyme's activity by test compounds. | Screening of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues against Mycobacterium tuberculosis ThyX. | mdpi.comnih.gov |
| Cell Proliferation Assays | Assessment of the ability of compounds to inhibit the growth of cancer cells. | Evaluation of the cytotoxic activity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. | nih.gov |
Interdisciplinary Research with Structural Biology, Systems Chemistry, and Artificial Intelligence in Compound Discovery
The convergence of structural biology, systems chemistry, and artificial intelligence (AI) is revolutionizing the field of drug discovery. mdpi.com This interdisciplinary approach is being increasingly applied to the discovery and optimization of pyrimidine-2,4(1H,3H)-dione-based compounds.
Structural Biology: X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structures of target proteins in complex with pyrimidine-2,4(1H,3H)-dione analogues. This information is invaluable for understanding the molecular basis of binding and for guiding the rational design of more potent and selective inhibitors. mdpi.com For example, molecular docking studies have been used to explore the binding mode of pyrano[2,3-d]pyrimidine-2,4-dione derivatives in the active site of PARP-1. nih.govresearchgate.netrsc.org
Systems Chemistry: This field aims to understand the complex networks of chemical reactions that occur in biological systems. By applying the principles of systems chemistry, it may be possible to identify novel drug targets and to design pyrimidine-2,4(1H,3H)-dione analogues that modulate the activity of these targets in a desired way.
Artificial Intelligence: AI and machine learning (ML) are being used to analyze large datasets of chemical and biological information to identify new drug candidates and to predict their properties. nih.govmdpi.com For example, AI algorithms can be used to screen virtual libraries of pyrimidine-2,4(1H,3H)-dione analogues for their predicted activity against a specific target. sciencebusiness.net This can significantly reduce the time and cost of drug discovery.
The integration of these disciplines has the potential to accelerate the discovery of new and effective drugs based on the pyrimidine-2,4(1H,3H)-dione scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?
- Methodological Answer : Alkylation of precursor pyrimidine-diones (e.g., 6-amino derivatives) with ethyl iodide or propyl iodide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach, achieving yields of 40–53% . Optimization of reaction time, solvent (e.g., DMF vs. CH₂Cl₂), and stoichiometry of alkylating agents can improve efficiency. Characterization via ¹H/¹³C NMR and LCMS is critical to confirm regioselectivity and purity .
Q. How can spectral data (NMR, LCMS) resolve structural ambiguities in pyrimidine-dione derivatives?
- Methodological Answer : Key NMR signals include:
- NH₂ protons : Broad singlets at δ 4.90–5.00 ppm .
- Cyclopropyl groups : Multiplets at δ 0.99–1.24 ppm .
LCMS data ([M+H]+ peaks, e.g., m/z 196.2 for ethyl-substituted derivatives) and fragmentation patterns help confirm molecular weight and substituent identity . Discrepancies in integration ratios or unexpected splitting may indicate incomplete alkylation or side reactions.
Advanced Research Questions
Q. What strategies address low yields in the alkylation of pyrimidine-dione scaffolds?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 78% for cyclopropyl derivatives) .
- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to minimize side reactions during alkylation .
Q. How can computational modeling guide the design of pyrimidine-dione derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Predict binding affinities to target proteins (e.g., eEF-2K) using software like AutoDock Vina. Focus on substituents at the 1- and 3-positions, which influence steric and electronic interactions .
- QSAR Analysis : Correlate substituent hydrophobicity (logP) or Hammett constants with inhibitory activity to prioritize synthetic targets .
Q. What crystallographic techniques elucidate intermolecular interactions in pyrimidine-dione derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : N–H⋯O and O–H⋯O interactions stabilize dimeric structures (e.g., in 6-(trifluoromethyl) derivatives) .
- Packing Motifs : Planar pyrimidine-dione cores often stack via π-π interactions, influencing solubility and crystallinity .
Data Contradictions and Resolution
Q. How to interpret conflicting biological activity data for structurally similar pyrimidine-diones?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated oxidation) .
Q. Why do some alkylation reactions produce regioisomeric mixtures despite identical conditions?
- Methodological Answer :
- Steric vs. Electronic Control : Bulky substituents (e.g., cyclopropyl) favor N-alkylation at less hindered positions, while electron-withdrawing groups (e.g., CF₃) direct reactivity via resonance effects .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .
Tables of Key Data
| Derivative | Synthetic Yield | Biological Activity (eEF-2K IC₅₀) | Key NMR Signals |
|---|---|---|---|
| 1-Ethyl-6-amino (Compound 18e) | 42% | 0.8 µM | δ 4.91 (s, NH₂), 1.19 (t, CH₃) |
| 1-Cyclopropyl-3-propyl | 53% | 1.2 µM | δ 2.66 (m, cyclopropyl), 1.24 (CH₃) |
| 6-(CF₃) Monohydrate | 75% | N/A (Structural study) | δ 7.45–7.97 (Ar-H), 8.30 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
